molecular formula C14H19BrN2O2 B2417191 Tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate CAS No. 2343964-63-4

Tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate

Cat. No. B2417191
CAS RN: 2343964-63-4
M. Wt: 327.222
InChI Key: KHLLDNMQEMWYHX-SECBINFHSA-N
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Description

Physical And Chemical Properties Analysis

Tert-butyl compounds generally have unique physical and chemical properties due to their bulky nature. For example, tert-butyl alcohol is a colorless solid that melts near room temperature and is miscible with water, ethanol, and diethyl ether .

Scientific Research Applications

Chemical Transformations

The tert-butyl group in this compound is known for its unique reactivity pattern, which is often used in various chemical transformations . The crowded nature of the tert-butyl group can lead to unique reactivity patterns, making it a valuable component in many chemical reactions .

Biosynthetic Pathways

The tert-butyl group is also relevant in nature, playing a significant role in biosynthetic pathways . It can be involved in the synthesis of complex biological molecules, contributing to the diversity and complexity of natural products .

Biodegradation Pathways

In addition to its role in biosynthesis, the tert-butyl group is also implicated in biodegradation pathways . This means that it can be involved in the breakdown of complex substances into simpler ones, which is a crucial process in many biological systems .

Biocatalytic Processes

The tert-butyl group can potentially be applied in biocatalytic processes . Biocatalysis involves the use of natural catalysts, like protein enzymes, to conduct chemical reactions. This can provide more efficient and environmentally friendly alternatives to traditional chemical processes .

Synthetic Organic Chemistry

Tertiary butyl esters, such as the one in this compound, find large applications in synthetic organic chemistry . They can be introduced into a variety of organic compounds using flow microreactor systems, leading to more efficient and versatile processes .

Bioasymmetric Catalysis

The compound can be used in bioasymmetric catalysis, which has obvious advantages including high stereoselectivity, high catalytic activity, relatively mild reaction conditions, and low environmental pressure . This is of great significance in academic research and industrial application .

Organoboron Derivatives

The compound could potentially be used to create organoboron derivatives . These derivatives are commonly used reagents for C–C bond formation, either via classical palladium-mediated transformations or through other more recent coupling methods .

Carboxylic Acids

The carboxylate group in the compound could potentially be used in the synthesis of carboxylic acids . Carboxylic acids are extensively used in the lab as precursors to many other compound classes .

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. As “Tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate” does not appear to be a known pharmaceutical or biologically active compound, its mechanism of action is likely not established .

Safety and Hazards

Tert-butyl compounds can vary in their safety and hazards. For example, tert-butyl (3R)-3-amino-5-methylhexanoate is considered hazardous by the 2012 OSHA Hazard Communication Standard, causing skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

The future directions for research on “Tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate” would likely depend on the specific interests of researchers. Tert-butyl groups are of interest in various fields of chemistry due to their unique properties .

properties

IUPAC Name

tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-9-8-17(13(18)19-14(2,3)4)12-7-10(15)5-6-11(12)16-9/h5-7,9,16H,8H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLLDNMQEMWYHX-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=C(N1)C=CC(=C2)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C2=C(N1)C=CC(=C2)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3R)-7-bromo-3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate

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